2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide
Overview
Description
2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide (2-MPA) is a synthetic organic compound that is used for a variety of scientific research applications. It is a derivative of acetamide and is a colorless liquid with a faint amine-like odor. 2-MPA has been found to have a wide range of biochemical and physiological effects on a variety of organisms, and has been used in many laboratory experiments.
Scientific Research Applications
1. Organic Synthesis and Catalysis
- A novel palladium-catalyzed cyclization method to create 3,4-disubstituted pyrrolidin-2-ones has been developed, utilizing stabilized acetamide enolate anions. This method affords gamma-lactams with total diastereoselection (Giambastiani et al., 1998).
2. Medicinal Chemistry and Anticancer Research
- A study on N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives revealed potent antiproliferative activities against human cancer cell lines. These compounds also exhibited reduced toxicity and effective tumor inhibition in animal models (Wang et al., 2015).
3. Neuropharmacology and Memory Enhancement
- Research into ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides demonstrated significant facilitation of learning and memory in mice, suggesting potential applications in neuropharmacology (Li Ming-zhu, 2012).
4. Anion Coordination in Chemistry
- Investigations into N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide revealed insights into anion coordination, with the compound forming channel-like structures through self-assembly (Kalita & Baruah, 2010).
5. Quantum Chemical Investigation
- A quantum chemical study on various substituted pyrrolidinones, including compounds similar to 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide, provided insights into their molecular properties. This research is crucial for understanding the electronic properties of these compounds (Bouklah et al., 2012).
properties
IUPAC Name |
2-methoxy-N-(2-pyrrolidin-2-ylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-9(12)11-6-4-8-3-2-5-10-8/h8,10H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGFHKOJQJXQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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